molecular formula C26H36N6O3S B1682658 N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide CAS No. 177577-60-5

N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

Cat. No.: B1682658
CAS No.: 177577-60-5
M. Wt: 512.7 g/mol
InChI Key: BUYBIVUAJHJDTC-UHFFFAOYSA-N
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Description

PNU-104489 is a sulfonamidoindol derivative known for its specific inhibitory activity against the human immunodeficiency virus type 1 (HIV-1). It has shown effectiveness against strains of HIV-1 that are resistant to other treatments, making it a significant compound in the field of antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PNU-104489 involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Sulfonamide Formation: The indole derivative is then reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

    Piperidine Derivative Addition: The final step involves the addition of an alkylamino-piperidine derivative to the indole-sulfonamide intermediate under controlled conditions.

Industrial Production Methods

Industrial production of PNU-104489 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a powder form and stored at low temperatures to maintain stability.

Chemical Reactions Analysis

Types of Reactions

PNU-104489 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The sulfonamide and piperidine groups can undergo substitution reactions with different reagents to form new derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

PNU-104489 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sulfonamide chemistry and indole derivatives.

    Biology: Investigated for its inhibitory effects on HIV-1 and its potential use in antiviral therapies.

    Medicine: Explored as a potential treatment for drug-resistant HIV-1 strains.

    Industry: Utilized in the development of new antiviral drugs and as a reference compound in pharmaceutical research .

Mechanism of Action

PNU-104489 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

    Sutezolid (PNU-100480): Another sulfonamide derivative with similar antiviral properties.

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different target pathogens.

    SQ109: A 1,2-ethylenediamine drug candidate with activity against Mycobacterium tuberculosis .

Uniqueness

PNU-104489 is unique due to its specific inhibitory activity against HIV-1, particularly strains resistant to other treatments. Its structure allows it to effectively bind to the reverse transcriptase enzyme, making it a valuable compound in antiviral research.

Properties

IUPAC Name

N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O3S/c1-6-32(24-22(8-7-13-27-24)29-26(2,3)4)20-11-14-31(15-12-20)25(33)23-17-18-16-19(30-36(5,34)35)9-10-21(18)28-23/h7-10,13,16-17,20,28-30H,6,11-12,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYBIVUAJHJDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170346
Record name U 104489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177577-60-5
Record name U 104489
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177577605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 104489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Reactant of Route 4
N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide

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